(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone

Übersicht

Beschreibung

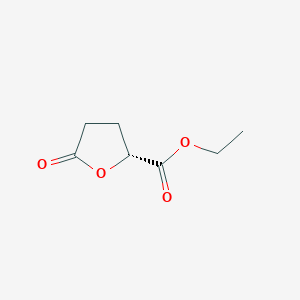

®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone is a chiral lactone compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group attached to a gamma-butyrolactone ring. The chiral nature of this compound makes it valuable in the synthesis of enantiomerically pure substances.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone typically involves the following steps:

Starting Material: The synthesis begins with the preparation of gamma-butyrolactone.

Chiral Resolution: The racemic mixture of gamma-butyrolactone is resolved into its enantiomers using chiral catalysts or chiral auxiliaries.

Ethoxycarbonylation: The resolved ®-gamma-butyrolactone undergoes ethoxycarbonylation using ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: In industrial settings, the production of ®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone involves large-scale chiral resolution techniques and continuous flow reactors to ensure high yield and purity. The use of advanced chiral catalysts and automated systems enhances the efficiency of the production process.

Types of Reactions:

Oxidation: ®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield gamma-hydroxybutyric acid derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted lactones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Gamma-hydroxybutyric acid derivatives.

Substitution: Substituted lactones with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone belongs to the broader class of gamma-butyrolactones, which have been extensively studied for their biological activities. These compounds exhibit a range of pharmacological effects, including:

- Anticancer Activity : Research indicates that gamma-butyrolactones can inhibit cancer cell proliferation. For instance, certain derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Neuroprotective Effects : Studies have demonstrated that gamma-butyrolactones can protect neuronal cells from damage caused by oxidative stress and excitotoxicity. This property makes them candidates for treating neurodegenerative diseases .

- Anticonvulsant Properties : Some derivatives of gamma-butyrolactone have been noted for their anticonvulsant effects in animal models, suggesting potential applications in epilepsy treatment .

Synthetic Methodologies

The synthesis of this compound has been approached through various methods, reflecting advancements in synthetic organic chemistry:

- Catalytic Asymmetric Synthesis : Recent developments have focused on using chiral catalysts to achieve enantioselective synthesis of gamma-butyrolactones. This method enhances the yield and purity of the desired enantiomer while minimizing waste .

- Photoredox Catalysis : Innovative approaches utilizing photoredox catalysis have been explored to synthesize gamma-butyrolactones from readily available starting materials. This method has shown high efficiency and selectivity .

Table 1: Comparison of Synthetic Methods for Gamma-Butyrolactones

| Method | Advantages | Disadvantages |

|---|---|---|

| Catalytic Asymmetric Synthesis | High enantioselectivity | Requires specialized catalysts |

| Photoredox Catalysis | Mild reaction conditions | Limited substrate scope |

| Traditional Esterification | Simplicity and cost-effectiveness | Lower selectivity and yields |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Case Study 2: Neuroprotection in Ischemia

In an experimental model of forebrain ischemia, this compound was administered to assess its protective effects on neuronal tissue. The treated group exhibited significantly less neuronal loss compared to controls, highlighting its potential as a neuroprotective agent during ischemic events .

Table 2: Summary of Case Studies on this compound

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anticancer Activity | Cell viability assays | Reduced viability in cancer cell lines |

| Neuroprotection | Ischemia model in rats | Decreased neuronal loss post-treatment |

Wirkmechanismus

The mechanism of action of ®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone involves its interaction with specific molecular targets, leading to the formation of enantiomerically pure products. The ethoxycarbonyl group facilitates nucleophilic attacks, while the chiral center ensures the formation of optically active compounds. This compound’s unique structure allows it to participate in various biochemical pathways, influencing the synthesis of target molecules.

Vergleich Mit ähnlichen Verbindungen

(S)-(+)-gamma-Ethoxycarbonyl-gamma-butyrolactone: The enantiomer of ®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone, differing in its optical rotation.

Gamma-butyrolactone: The parent compound without the ethoxycarbonyl group.

Ethyl gamma-hydroxybutyrate: A related compound with a hydroxyl group instead of a lactone ring.

Uniqueness: ®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone is unique due to its chiral nature and the presence of the ethoxycarbonyl group, which enhances its reactivity and selectivity in chemical reactions. Its ability to form enantiomerically pure products makes it valuable in asymmetric synthesis and pharmaceutical applications.

Biologische Aktivität

(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone is a synthetic derivative of gamma-butyrolactone (GBL), a compound known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Overview of Gamma-Butyrolactones

Gamma-butyrolactones are a class of cyclic esters that exhibit a range of biological activities, including anti-inflammatory, antibacterial, antifungal, and neuroprotective effects. The structural modifications in compounds like this compound can significantly influence their biological efficacy and pharmacokinetics.

1. Anti-Inflammatory Effects

Research indicates that various gamma-butyrolactones possess significant anti-inflammatory properties. For instance, synthetic derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as caspase-1. In a study, compounds exhibited an effective concentration (EC50) as low as 0.05 μM in MDA468 cells, indicating potent anti-inflammatory activity .

2. Antibacterial Activity

This compound has shown promising antibacterial effects. Various synthetic gamma-butyrolactones have been reported to possess significant activity against pathogenic bacteria, with minimum inhibitory concentrations (MICs) ranging from 2.4 μg/mL to 15 μg/mL against strains like Streptococcus pyogenes and Proteus mirabilis .

3. Neuroprotective Properties

The neuroprotective potential of gamma-butyrolactones is notable, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have suggested that these compounds may inhibit reactive oxygen species (ROS) production and modulate autophagy processes in neuronal cells . In vivo assays have shown memory-rescuing activities in animal models, highlighting their therapeutic potential for neuroprotection .

The biological activity of this compound can be attributed to its interaction with various biological pathways:

- GABAergic System : Similar to GHB, GBL is believed to exert its effects through modulation of the GABA receptor system, which plays a crucial role in neurotransmission and neuroprotection .

- Caspase Inhibition : The compound's anti-inflammatory effects may be mediated through the inhibition of caspase-1, which is involved in the inflammatory response .

- Antioxidant Activity : Its ability to scavenge free radicals contributes to its neuroprotective effects, potentially reducing oxidative stress in neuronal tissues .

Case Studies

Several case studies have documented the effects of gamma-butyrolactones on human health:

- A study involving five patients highlighted withdrawal symptoms associated with high doses of GBL and its derivatives, emphasizing the need for careful monitoring during treatment .

- Another investigation into the pharmacokinetics of GBL revealed its rapid conversion to GHB in vivo, which may complicate the interpretation of its biological effects and therapeutic applications .

Data Tables

Below is a summary table highlighting key pharmacological activities and their corresponding effective concentrations or inhibitory values for various gamma-butyrolactones:

Eigenschaften

IUPAC Name |

ethyl (2R)-5-oxooxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQGWRVDIFBMNW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357406 | |

| Record name | (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33019-03-3 | |

| Record name | (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.